Protein kinase inhibitors 1 hydrochlorid

Description

Introduction to Protein Kinase Inhibitor 1 Hydrochloride in Biomedical Research

Biological Significance of Homeodomain-Interacting Protein Kinase 2 in Cellular Regulation

Homeodomain-Interacting Protein Kinase 2 is a serine/threonine kinase first identified in 1998 through its interaction with homeodomain transcription factors, which regulate embryonic development and cell differentiation. Structurally, HIPK2 contains a kinase domain, a homeodomain-interacting region, and a C-terminal autoinhibitory domain that modulates its activity. HIPK2 functions as a stress-responsive kinase, integrating signals from DNA damage, oxidative stress, and endoplasmic reticulum (ER) stress to regulate apoptosis and autophagy. For example, under ER stress, HIPK2 phosphorylates apoptosis signal-regulating kinase 1 (ASK1) at residues S359 and T360, activating c-Jun N-terminal kinase (JNK) and promoting cell death.

HIPK2’s role in apoptosis is further exemplified by its regulation of p53, a tumor suppressor protein. Upon DNA damage, HIPK2 phosphorylates p53 at serine 46, enhancing p53’s transcriptional activity and promoting the expression of pro-apoptotic genes like PUMA and BAX. Additionally, HIPK2 modulates the stability of the transcriptional corepressor C-terminal binding protein (CtBP), which suppresses anti-apoptotic genes under stress conditions. These dual mechanisms highlight HIPK2’s centrality in balancing cell survival and death.

The kinase also participates in autophagy, a lysosomal degradation process critical for cellular homeostasis. During sepsis-induced liver injury, HIPK2 overexpression restores autophagy by reducing calpain-1 activity and stabilizing autophagic flux, thereby mitigating hepatocyte apoptosis. This regulatory capacity is mediated through HIPK2’s interaction with calcium/calmodulin-dependent pathways, which modulate cytosolic calcium concentrations and calpain activation.

Structural and Evolutionary Conservation of HIPK2

HIPK2 is evolutionarily conserved across species, sharing homology with kinases in Caenorhabditis elegans, Dictyostelium, and yeast. The human HIPK2 gene, located on chromosome 7q32-q34, encodes a 1,198-amino-acid protein with a molecular weight of approximately 133 kDa. Conservation of its kinase domain (residues 164–416) and substrate-binding regions underscores its fundamental role in cellular stress responses.

| Property | Value |

|---|---|

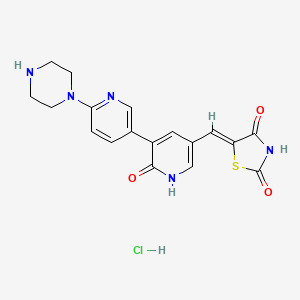

| Molecular Formula | C₁₈H₁₈ClN₅O₃S |

| Molecular Weight | 419.89 g/mol |

| Solubility (H₂O) | 9.09 mg/mL (21.65 mM) |

| Solubility (DMSO) | 8.33 mg/mL (19.84 mM) |

| Purity | ≥98% |

| CAS Number (Hydrochloride) | 2321337-71-5 |

Table 1: Physicochemical properties of Protein kinase inhibitors 1 hydrochloride.

Rationale for Targeted HIPK2 Inhibition in Pathological Signaling Pathways

Dysregulation of HIPK2 activity is implicated in multiple diseases, making it a compelling therapeutic target. In sepsis, HIPK2 downregulation exacerbates liver injury by impairing autophagy and increasing oxidative stress. Conversely, HIPK2 overexpression in murine models reduces serum levels of aspartate transaminase (AST) and alanine transaminase (ALT), attenuates inflammatory cytokine release, and restores autophagic flux. These effects are mediated through HIPK2’s suppression of calpain signaling, which otherwise promotes apoptosis by cleaving autophagy-related proteins.

In cardiovascular pathology, HIPK2 overexpression drives thoracic aortic aneurysm and dissection (TAAD) in Marfan syndrome (MFS) models. HIPK2 amplifies transforming growth factor-beta (TGF-β)/Smad3 signaling, leading to vascular fibrosis and aortic wall degradation. Inhibiting HIPK2 with small molecules like Protein kinase inhibitors 1 hydrochloride reduces Smad3 phosphorylation, improves aortic stiffness, and delays aneurysm rupture in MFS mice. This mechanism is supported by transcriptomic analyses showing HIPK2 upregulation in aortic tissues of MFS patients.

HIPK2 also contributes to cancer progression through context-dependent roles. While it acts as a tumor suppressor by stabilizing p53, chronic HIPK2 activation in hypoxic environments promotes tumor cell survival via nuclear factor-kappa B (NF-κB) signaling. Pharmacological inhibition of HIPK2 in such contexts restores apoptosis sensitivity, as demonstrated by reduced viability in HIPK2-dependent cancer cell lines.

Key Signaling Pathways Modulated by HIPK2 Inhibition

- TGF-β/Smad3 Pathway : HIPK2 phosphorylates Smad3, enhancing its transcriptional activity and promoting fibrotic responses.

- JNK Activation : HIPK2-mediated phosphorylation of ASK1 triggers JNK activation, driving ER stress-induced apoptosis.

- Calpain Signaling : HIPK2 regulates cytosolic calcium levels, modulating calpain-1 activity and autophagosome formation.

| Pathway | Effect of HIPK2 Inhibition | Disease Relevance |

|---|---|---|

| TGF-β/Smad3 | Reduced fibrosis | Marfan syndrome |

| ASK1/JNK | Attenuated apoptosis | ER stress disorders |

| Calpain/Autophagy | Restored autophagic flux | Sepsis-induced liver injury |

Table 2: Therapeutic outcomes of HIPK2 inhibition in experimental models.

Properties

Molecular Formula |

C18H18ClN5O3S |

|---|---|

Molecular Weight |

419.9 g/mol |

IUPAC Name |

(5Z)-5-[[6-oxo-5-(6-piperazin-1-ylpyridin-3-yl)-1H-pyridin-3-yl]methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride |

InChI |

InChI=1S/C18H17N5O3S.ClH/c24-16-13(7-11(9-21-16)8-14-17(25)22-18(26)27-14)12-1-2-15(20-10-12)23-5-3-19-4-6-23;/h1-2,7-10,19H,3-6H2,(H,21,24)(H,22,25,26);1H/b14-8-; |

InChI Key |

PSLSZGRUEDWPNC-ZXDBEMHSSA-N |

Isomeric SMILES |

C1CN(CCN1)C2=NC=C(C=C2)C3=CC(=CNC3=O)/C=C\4/C(=O)NC(=O)S4.Cl |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=C2)C3=CC(=CNC3=O)C=C4C(=O)NC(=O)S4.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HIPK2 inhibitors often involves the modification of existing kinase inhibitor scaffolds. For example, the scaffold of the promiscuous protein kinase CK2 inhibitor TBI was altered to create a new class of HIPK2 inhibitors.

Industrial Production Methods: Industrial production of HIPK2 inhibitors typically involves large-scale organic synthesis techniques. These methods include the use of high-throughput screening to identify potential inhibitor candidates, followed by optimization of the synthetic routes to improve yield and purity. The production process also involves rigorous quality control measures to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: HIPK2 inhibitors primarily undergo substitution reactions during their synthesis. These reactions involve the replacement of specific functional groups on the inhibitor scaffold to enhance its binding affinity and selectivity towards HIPK2. Additionally, these inhibitors may undergo oxidation and reduction reactions during their metabolic processing in biological systems .

Common Reagents and Conditions: Common reagents used in the synthesis of HIPK2 inhibitors include various organic solvents, catalysts, and protective groups. Reaction conditions typically involve controlled temperatures, pH levels, and reaction times to ensure optimal yield and selectivity .

Major Products: The major products formed from the synthesis of HIPK2 inhibitors are compounds with high selectivity and efficacy towards HIPK2. These products are characterized by their ability to competitively inhibit the binding of adenosine triphosphate (ATP) to HIPK2, thereby blocking its kinase activity .

Scientific Research Applications

Cancer Research

Protein Kinase Inhibitors 1 hydrochloride has shown promise in cancer therapy by inhibiting specific kinases involved in tumor progression.

- Mechanism of Action : This compound primarily inhibits HIPK2 (Homeodomain Interacting Protein Kinase 2), which has been implicated in the regulation of apoptosis and cell cycle progression in cancer cells. With IC50 values of 136 nM for HIPK1 and 74 nM for HIPK2, it demonstrates potent inhibitory effects against these targets .

-

Case Studies :

- A study highlighted the role of HIPK2 in modulating the response to DNA damage in cancer cells. Inhibition of HIPK2 by Protein Kinase Inhibitors 1 hydrochloride led to enhanced sensitivity to chemotherapeutic agents, suggesting its potential as an adjunct treatment .

- Another research focused on the chimeric protein J-PKAcα, associated with fibrolamellar hepatocellular carcinoma. Targeting this fusion protein with kinase inhibitors has shown to reduce tumor growth in preclinical models .

Cardiovascular Medicine

Protein kinase inhibitors have also been explored for their therapeutic potential in cardiovascular diseases.

- Pulmonary Hypertension : Recent systematic reviews have indicated that small-molecule kinase inhibitors can effectively regulate pulmonary artery smooth muscle cell proliferation and migration, critical factors in pulmonary arterial hypertension (PAH). Notably, compounds like fasudil and imatinib demonstrated significant efficacy in preclinical studies .

-

Case Studies :

- A meta-analysis showed that fasudil hydrochloride significantly improved survival rates in animal models of PAH, highlighting its anti-inflammatory and anti-proliferative properties .

- Research on Rho-kinase inhibitors has demonstrated their ability to reduce vascular remodeling associated with hypertension, suggesting a direct application of Protein Kinase Inhibitors 1 hydrochloride in developing new treatments for cardiovascular conditions .

Other Therapeutic Areas

Beyond oncology and cardiovascular applications, Protein Kinase Inhibitors 1 hydrochloride has potential uses in various other fields:

- Neurological Disorders : There is growing interest in the role of protein kinases in neurodegenerative diseases. Inhibiting specific kinases may provide neuroprotective effects and improve outcomes in conditions like Alzheimer's disease.

- Metabolic Disorders : Research indicates that targeting certain kinases involved in insulin signaling pathways could lead to novel treatments for diabetes and obesity-related complications.

Data Table: Comparative Efficacy of Protein Kinase Inhibitors

| Compound Name | Target Kinase | IC50 (nM) | Application Area |

|---|---|---|---|

| Protein Kinase Inhibitors 1 | HIPK2 | 74 | Cancer Therapy |

| Fasudil | ROCK1/ROCK2 | ~700 | Cardiovascular Diseases |

| Imatinib | BCR-ABL | 30 | Chronic Myeloid Leukemia |

| Sorafenib | RAF | 20 | Renal Cell Carcinoma |

Mechanism of Action

HIPK2 inhibitors exert their effects by competitively binding to the ATP-binding site of HIPK2, thereby blocking its kinase activity. This inhibition prevents HIPK2 from phosphorylating its target substrates, which include various transcription factors and signaling proteins involved in cell proliferation and apoptosis. The inhibition of HIPK2 activity leads to the suppression of tumor growth and the induction of apoptosis in cancer cells .

The molecular targets and pathways involved in the mechanism of action of HIPK2 inhibitors include the p53 signaling pathway, which is crucial for the regulation of cell cycle and apoptosis. By inhibiting HIPK2, these compounds can enhance the tumor-suppressive functions of p53, thereby promoting cancer cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Protein kinase inhibitors 1 hydrochloride with structurally or functionally related kinase inhibitors:

Key Research Findings

- Efficacy in High-Throughput Screening : In a screen of 901 protein kinase inhibitors, 60 compounds showed >80% inhibition of Hantaan virus (HTNV), with Protein kinase inhibitors 1 hydrochloride among 10 compounds that preserved cell viability .

- Selectivity Profile : Despite its potency for HIPK2, Protein kinase inhibitors 1 hydrochloride exhibits off-target binding to kinases like DRAK2 (Kd = 130 nM) and CLK1 (Kd = 240 nM), necessitating careful interpretation of cellular assays .

- Comparative Performance :

Structural and Selectivity Analysis

- Structural Features: Protein kinase inhibitors 1 hydrochloride contains a thiazolidine-2,4-dione core linked to a piperazine-substituted bipyridine moiety, which likely contributes to its HIPK2 affinity . In contrast, H-89 and HA-100 feature isoquinoline sulfonamide scaffolds, correlating with their broader kinase inhibition .

- Selectivity Drivers : The high selectivity of LY-333531 for PKCβ is attributed to its interaction with the ATP-binding pocket’s hydrophobic region, a feature absent in HIPK2 inhibitors .

Discussion

Protein kinase inhibitors 1 hydrochloride stands out for its HIPK2-specific activity , filling a niche in cancer research where HIPK2 regulates tumor suppression and chemotherapy resistance . However, its moderate selectivity necessitates complementary use with tools like LY-333531 (for PKCβ) or H-89 (for PKA) in pathway-specific studies. Future research should focus on structural optimization to reduce off-target binding while retaining HIPK2 potency.

Q & A

Q. How do researchers select the appropriate protein kinase inhibitor for a specific kinase target while minimizing off-target effects?

- Methodological Answer : Begin by profiling the inhibitor’s selectivity using chemical proteomics or kinome-wide screening to identify off-target interactions . Validate selectivity with orthogonal assays (e.g., enzymatic activity assays vs. cellular phosphorylation assays). For example, H-7 dihydrochloride exhibits differential activity depending on commercial sources, necessitating batch-specific validation via kinase inhibition profiling . Prioritize inhibitors with well-documented binding modes (Type I, II, or III) to align with the kinase’s ATP-binding site or allosteric pockets .

Q. What experimental controls are critical when assessing batch-to-batch variability in kinase inhibitors like H-7 dihydrochloride?

- Methodological Answer :

- Include a reference standard (e.g., a previously validated batch) in parallel experiments.

- Perform dose-response curves to compare IC₅₀ values across batches .

- Use mass spectrometry or NMR to confirm structural consistency, as batch-dependent variations in H-7 dihydrochloride’s sulfonamide group can alter potency .

Q. How should researchers optimize inhibitor concentrations in cellular assays to balance efficacy and toxicity?

- Methodological Answer :

- Start with in vitro enzymatic assays to determine IC₅₀ values.

- Translate to cellular systems using concentrations 2–5× the IC₅₀, adjusting for membrane permeability (e.g., HA-100 hydrochloride requires 10–20 µM in cell culture due to reduced bioavailability) .

- Include vehicle controls and toxicity assays (e.g., MTT) to rule out nonspecific effects .

Q. What are best practices for terminating kinase reactions in enzymatic assays to ensure accurate product quantification?

- Methodological Answer :

- Use trichloroacetic acid (TCA) or perchloric acid (PCA) for rapid denaturation, but neutralize with bicarbonate if downstream analysis (e.g., HPLC) is pH-sensitive .

- For time-course studies, flash-freeze aliquots in liquid nitrogen and store at -80°C to halt enzymatic activity .

Advanced Research Questions

Q. How can researchers resolve contradictory data on an inhibitor’s efficacy across different experimental models?

- Methodological Answer :

- Compare assay conditions (e.g., ATP concentrations, which compete with ATP-competitive inhibitors like 1-Naphthyl PP1 hydrochloride) .

- Validate using structural biology (e.g., crystallography to confirm binding modes) or isogenic cell lines with/without the target kinase .

- Cross-reference Kapp values from dose-response curves with orthogonal assays, as weak compound-protein interactions may yield inconsistent Kapp estimates .

Q. What strategies are effective for integrating chemogenomics data into kinase inhibitor studies?

- Methodological Answer :

- Use databases querying kinase-inhibitor interactions by structural properties (e.g., pocket sequences, water molecule positioning) or inhibitor substructures .

- Apply rule-based filters (e.g., Rule of 5 for physicochemical properties) to prioritize inhibitors with drug-like characteristics .

- Combine phenotypic screening with kinome-wide binding data to link observed effects to specific kinase targets .

Q. How can off-target effects be systematically assessed in kinase inhibitor studies?

- Methodological Answer :

- Employ kinome-wide profiling platforms like Kinobeads, which use immobilized broad-spectrum kinase inhibitors to capture binding proteins from cell lysates .

- Validate hits using CRISPR/Cas9 knockout models or RNAi silencing to confirm phenotype-target correlations .

Q. How does the inhibitor’s binding mode (Type I vs. II vs. III) influence experimental design for mechanistic studies?

- Methodological Answer :

- For Type I inhibitors (ATP-competitive), assay conditions must standardize ATP levels to avoid underestimating potency .

- Type II inhibitors (binding adjacent hydrophobic pockets) require co-crystallization with the kinase to validate allosteric interactions .

- Type III inhibitors (allosteric) necessitate cellular assays confirming target engagement, as in vitro activity may not translate to complex systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.